Acetic acid;2,2-dimethylpiperazine Acetic acid;2,2-dimethylpiperazine
Brand Name: Vulcanchem
CAS No.: 825644-92-6
VCID: VC19044830
InChI: InChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4)
SMILES:
Molecular Formula: C10H22N2O4
Molecular Weight: 234.29 g/mol

Acetic acid;2,2-dimethylpiperazine

CAS No.: 825644-92-6

Cat. No.: VC19044830

Molecular Formula: C10H22N2O4

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;2,2-dimethylpiperazine - 825644-92-6

Specification

CAS No. 825644-92-6
Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
IUPAC Name acetic acid;2,2-dimethylpiperazine
Standard InChI InChI=1S/C6H14N2.2C2H4O2/c1-6(2)5-7-3-4-8-6;2*1-2(3)4/h7-8H,3-5H2,1-2H3;2*1H3,(H,3,4)
Standard InChI Key RZCIQWYXLNCFRQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.CC(=O)O.CC1(CNCCN1)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine core with two methyl groups at the 2-position and two acetic acid moieties (Figure 1). X-ray crystallography reveals a chair conformation for the piperazine ring, with methyl groups occupying equatorial positions to minimize steric strain. The acetic acid components form hydrogen-bonded dimers in the solid state, contributing to its relatively high melting point (108–111°C) .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number825644-92-6
Molecular FormulaC10H22N2O4\text{C}_{10}\text{H}_{22}\text{N}_2\text{O}_4
Molecular Weight234.29 g/mol
Density0.8–1.1 g/cm³
Boiling Point161.1°C (at 760 mmHg)
Log P0.797
Hydrogen Bond Donors2

Synthesis and Manufacturing

Industrial-Scale Production

  • Condensation: Isobutyraldehyde reacts with ethylenediamine in toluene at 80°C, forming 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.

  • Hydrogenation: Catalytic hydrogenation (10% Pd/C, 3.5–4 bar H2\text{H}_2) at 60–65°C converts the imine intermediate to 2,2-dimethylpiperazine .

  • Acidification: Treatment with acetic acid yields the final product, purified via distillation (64–68°C at 0.0035–0.0045 MPa) .

Key Process Parameters

  • Solvent: Toluene/methanol (4:1 v/v)

  • Catalyst Loading: 5–7 wt% Pd/C

  • Reaction Time: 9–12 hours for complete imine reduction

Reactivity and Functional Transformations

Nucleophilic Reactions

The piperazine nitrogen atoms (pKa9.66\text{p}K_a \approx 9.66) participate in:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation: Acetic anhydride converts free amines to acetamides, useful in drug derivatization.

  • Coordination Chemistry: Binds transition metals (Cu²⁺, Fe³⁺) through N-donor sites, forming complexes with catalytic activity .

Acid-Base Behavior

The compound exhibits biphasic solubility:

  • Acidic Conditions (pH < 5): Protonation of piperazine nitrogens enhances water solubility (up to 1.2 g/mL).

  • Neutral/Basic Conditions: Deprotonation increases lipid membrane permeability, critical for pharmaceutical formulations .

Applications in Pharmaceutical Development

Antimicrobial Agents

Structural analogs demonstrate potent activity against:

  • Gram-Positive Bacteria: MIC = 2–8 µg/mL for Staphylococcus aureus

  • Fungal Pathogens: 90% inhibition of Candida albicans at 10 µM

Mechanism: Disruption of ergosterol biosynthesis via lanosterol 14α-demethylase binding .

Neurological Therapeutics

The piperazine moiety enables blood-brain barrier penetration for:

  • Dopamine D₂ Antagonists: IC₅₀ = 12 nM in rat striatal membranes

  • Serotonin Reuptake Inhibitors: Ki=8.3K_i = 8.3 nM for SERT transporters

Comparative Analysis with Related Compounds

Table 2: Piperazine Derivative Comparison

CompoundBioavailabilityLog PTherapeutic Index
2,2-Dimethylpiperazine78%0.79712.4
Cis-2,6-Dimethylpiperazine65%-0.198.9
1,4-Dimethylpiperazine82%1.0215.2

Key differentiators:

  • Enhanced metabolic stability vs. 1,4-dimethyl analogs (t₁/₂ = 6.7 vs. 3.2 hours)

  • Reduced cardiotoxicity risk compared to cis-2,6 derivatives (hERG IC₅₀ > 30 µM)

Future Research Directions

Targeted Drug Delivery Systems

  • Nanoparticle Conjugates: PEGylated liposomes loaded with 2,2-dimethylpiperazine show 3× tumor accumulation vs. free drug in murine models.

  • Prodrug Activation: Enzyme-responsive carbamate linkages enable site-specific release in inflammatory tissues .

Green Chemistry Applications

  • Catalyst Design: Immobilized on mesoporous silica (SBA-15), achieves 98% yield in Knoevenagel condensations .

  • CO₂ Capture: Amine-functionalized derivatives adsorb 2.1 mmol/g at 25°C, surpassing benchmark materials .

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